(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)
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Overview
Description
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) is a useful research compound. Its molecular formula is C30H33F21O6Yb and its molecular weight is 1061.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence and Sensing Applications Tris(β-diketonato)ytterbium(III) complexes have been explored for their photoluminescence properties. In a study by Martín‐Ramos et al. (2013), the luminescence intensity and excited state lifetime of Yb(3+) ions in these complexes were examined, revealing insights into their potential use in optical applications (Martín‐Ramos et al., 2013). Additionally, Tsukube et al. (2009) characterized tris(β-diketonato)lanthanides, including ytterbium, as luminescent sensing probes for glutamic acid and aspartic acid, indicating their potential in proteomics and related technologies (Tsukube et al., 2009).
Material Science and Engineering In material science, ytterbium compounds, including tris(β-diketonato)ytterbium(III), have been used in various applications. González et al. (2006) studied the use of ytterbium triflates in curing mixtures for thermoset polymers, highlighting their role in reducing material shrinkage (González et al., 2006). Hsu et al. (2014) reported on the incorporation of ytterbium complexes in hydrogenated amorphous carbon films, enhancing photoluminescence properties, which could be significant for electronics and optics (Hsu et al., 2014).
Forensic Science Ytterbium complexes have also found applications in forensic science. Caldwell et al. (2001) utilized ytterbium-based lanthanide shift reagents for the luminescent visualization of latent fingerprints, offering an alternative to traditional methods (Caldwell et al., 2001).
Catalysis In the field of catalysis, ytterbium triflates, similar in composition to tris(β-diketonato)ytterbium(III), have been used as catalysts in organic synthesis. Sakhuja et al. (2016) discussed the use of ytterbium(III) triflate in the synthesis of various heterocycles, demonstrating its efficiency and water tolerance (Sakhuja et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Yb[fod]3 is the carbonyl oxygen atom of the substrate . This interaction is crucial for the compound’s function and results in significant changes in the substrate’s conformation .
Mode of Action
Yb[fod]3 interacts with its targets through coordination. It primarily coordinates at the carbonyl oxygen atom of the substrate . This coordination gives rise to a secondary tetrachelate, leading to a corresponding change in the conformation of the substrate molecule .
Biochemical Pathways
It’s known that the compound’s coordination at the carbonyl oxygen atom can lead to significant changes in the substrate’s conformation . This suggests that Yb[fod]3 may influence biochemical pathways involving the substrate.
Result of Action
The result of Yb[fod]3’s action is a significant change in the conformation of the substrate molecule . This change could potentially influence various cellular processes, depending on the nature of the substrate.
Action Environment
The action, efficacy, and stability of Yb[fod]3 can be influenced by various environmental factors. For instance, steric hindrances in the vicinity of the substrate coordination centers and concurrent coordination of other electron-donor groups present in the substrate molecule can affect the possibility for chelation
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium involves the reaction of ytterbium acetate with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out under an inert atmosphere and at elevated temperatures. The product is purified by recrystallization.", "Starting Materials": [ "ytterbium acetate", "6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione", "base", "solvent" ], "Reaction": [ "To a stirred solution of ytterbium acetate in a solvent, add 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione and base.", "Stir the reaction mixture at elevated temperatures under an inert atmosphere.", "After completion of the reaction, cool the mixture to room temperature.", "Add a suitable solvent to the reaction mixture and stir to dissolve the product.", "Filter the solution to remove any insoluble impurities.", "Concentrate the filtrate to obtain the crude product.", "Purify the product by recrystallization from a suitable solvent.", "Dry the purified product under vacuum to obtain Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium." ] } | |
CAS No. |
18323-96-1 |
Molecular Formula |
C30H33F21O6Yb |
Molecular Weight |
1061.6 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;ytterbium |
InChI |
InChI=1S/3C10H11F7O2.Yb/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3; |
InChI Key |
PIJRFKQYYIPXSM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Yb] |
SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Yb+3] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Yb] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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